molecular formula C18H21N5O2S B2358935 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034243-20-2

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

Cat. No. B2358935
CAS RN: 2034243-20-2
M. Wt: 371.46
InChI Key: XIIGKVOFPWOZQR-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electronics and Semiconductors

The thiazolo [5,4-d]thiazole fused (bi)heterocycle in this compound is an electron-deficient system with high oxidative stability and a rigid planar structure. These features enable efficient intermolecular π–π overlap, making it a promising building block for semiconductors used in plastic electronics . Specifically:

Tetrazolium Salt Reduction Assays

The compound’s ability to reduce tetrazolium salts has implications for biological assays. By correlating formazan production with colony-forming units, researchers can use this assay for growth, toxicity, or chemosensitivity tests .

Metal-Organic Frameworks (MOFs)

Thiazolo [5,4-d]thiazole-based MOFs have gained attention:

Other Potential Fields

While not extensively studied yet, this compound’s unique properties may find applications in other areas, such as sensors, optoelectronics, and molecular recognition.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-11-14(12(2)25-22-11)10-16(24)20-13-5-8-23(9-6-13)18-21-15-4-3-7-19-17(15)26-18/h3-4,7,13H,5-6,8-10H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIGKVOFPWOZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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